2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
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Overview
Description
2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyloxy, tetrahydropyran, and thiophene groups suggests that it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Tetrahydropyran Group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Formation of the Thiophene Group: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Amide Bond Formation: The final step involves the coupling of the intermediate with acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The benzyloxy group might facilitate binding to hydrophobic pockets, while the thiophene ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)acetamide: Lacks the thiophene group, which may reduce its biological activity.
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide: Lacks the benzyloxy group, potentially affecting its solubility and reactivity.
2-(benzyloxy)-N-(thiophen-2-yl)methyl)acetamide: Lacks the tetrahydropyran group, which may influence its stability and interaction with biological targets.
Uniqueness
The combination of the benzyloxy, tetrahydropyran, and thiophene groups in 2-(benzyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide provides a unique set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-18(14-23-13-15-5-2-1-3-6-15)20-19(17-7-4-12-24-17)16-8-10-22-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZUJFLIWJXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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